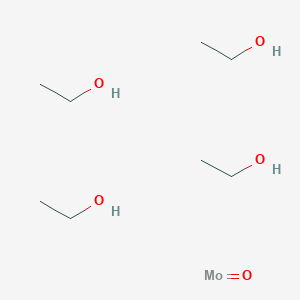![molecular formula C50H98N4O4 B14610397 N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide CAS No. 60768-10-7](/img/structure/B14610397.png)
N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide is a complex organic compound known for its unique structural properties and applications. It is a condensation product of N-(2-aminoethyl)octadecanamide and N-(2-aminoethyl)hexadecanamide with sebacic acid . This compound is primarily used in various industrial applications due to its stability and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide involves the condensation of N-(2-aminoethyl)octadecanamide and N-(2-aminoethyl)hexadecanamide with sebacic acid . The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their properties and affecting cellular functions. It may also inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-ethylenebis(stearamide): This compound is similar in structure and is used as a lubricant and processing aid.
N,N’-bis[2-(icosanoylamino)ethyl]decanediamide: Another similar compound with slightly different chain lengths, used in similar applications.
Uniqueness
N,N’-bis[2-(octadecanoylamino)ethyl]decanediamide is unique due to its specific structural properties, which confer distinct physical and chemical characteristics. Its ability to form stable complexes and its functional versatility make it valuable in various applications .
Properties
CAS No. |
60768-10-7 |
|---|---|
Molecular Formula |
C50H98N4O4 |
Molecular Weight |
819.3 g/mol |
IUPAC Name |
N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide |
InChI |
InChI=1S/C50H98N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-39-47(55)51-43-45-53-49(57)41-37-33-29-30-34-38-42-50(58)54-46-44-52-48(56)40-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58) |
InChI Key |
GBGSTYJNNIUWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCC |
physical_description |
Other Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)




![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)





![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
